molecular formula C20H21N3O4S B2565779 N-(4-(benzo[d]oxazol-2-yl)phenyl)-1-(methylsulfonyl)piperidine-3-carboxamide CAS No. 1060212-58-9

N-(4-(benzo[d]oxazol-2-yl)phenyl)-1-(methylsulfonyl)piperidine-3-carboxamide

Cat. No. B2565779
CAS RN: 1060212-58-9
M. Wt: 399.47
InChI Key: LYJYQAGGQGCXAW-UHFFFAOYSA-N
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Description

N-(4-(benzo[d]oxazol-2-yl)phenyl)-1-(methylsulfonyl)piperidine-3-carboxamide, also known as BOP-3, is a chemical compound that has gained considerable interest in scientific research due to its potential application in various fields. BOP-3 is a piperidine derivative that has been synthesized using different methods.

Scientific Research Applications

Drug Metabolism

Research on novel antidepressants identified the metabolism of compounds similar to N-(4-(benzo[d]oxazol-2-yl)phenyl)-1-(methylsulfonyl)piperidine-3-carboxamide, involving cytochrome P450 enzymes. These studies highlight the compound's oxidative metabolism to various metabolites, including hydroxy-phenyl metabolites and benzoic acid derivatives, catalyzed by enzymes like CYP2D6, CYP2C9, and CYP3A4/5. This research is pivotal for understanding the drug's pharmacokinetics and optimizing its therapeutic efficacy (Hvenegaard et al., 2012).

Enzyme Inhibition

Another study explored the anti-acetylcholinesterase (anti-AChE) activity of piperidine derivatives, including compounds structurally related to this compound. These derivatives showed potent inhibition of AChE, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's (Sugimoto et al., 1990).

Antibacterial Studies

Research on N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide revealed moderate to potent antibacterial activity. These findings indicate the compound's potential for developing new antibacterial agents (Khalid et al., 2016).

Antimalarial and COVID-19 Drug Applications

A theoretical investigation into antimalarial sulfonamides, including derivatives similar to this compound, demonstrated potential applications in treating malaria and COVID-19. These compounds were characterized for their ADMET properties and exhibited promising antimalarial activity, underscoring their therapeutic potential (Fahim & Ismael, 2021).

Synthesis and Pharmacological Properties

The synthesis and pharmacological evaluation of benzamide derivatives as selective serotonin 4 receptor agonists have been researched, with implications for gastrointestinal motility disorders. This research outlines the compound's role in accelerating gastric emptying and defecation, demonstrating its potential as a novel prokinetic agent (Sonda et al., 2004).

properties

IUPAC Name

N-[4-(1,3-benzoxazol-2-yl)phenyl]-1-methylsulfonylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S/c1-28(25,26)23-12-4-5-15(13-23)19(24)21-16-10-8-14(9-11-16)20-22-17-6-2-3-7-18(17)27-20/h2-3,6-11,15H,4-5,12-13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYJYQAGGQGCXAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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